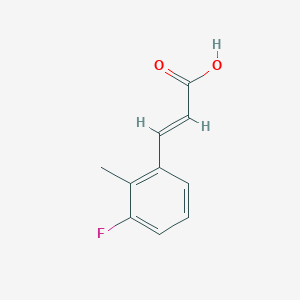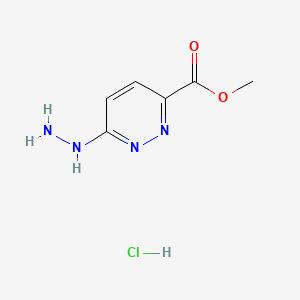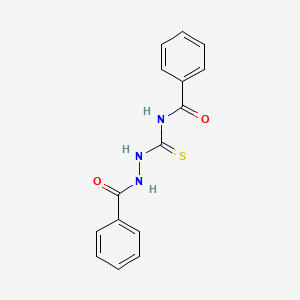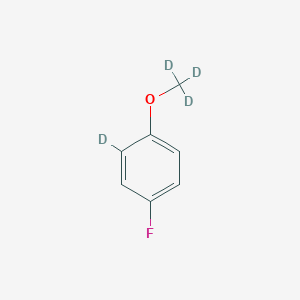
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is a derivative compound of Valsartan . It has the molecular formula C20 H23 N5 O2 . H Cl and a molecular weight of 401.89 . It is also known as Methyl (2S)-2- { [ (2′-cyano-4-biphenylyl)methyl]amino}-3-methylbutyrate .
Synthesis Analysis
The synthesis of Valsartan, a pharmaceutical agent used in antihypertensive therapy, has been described in literature. The synthesis process involves five steps starting from 4’-methyl-2-cyanobiphenyl. The key step involves tetrazole ring formation catalyzed by Lewis acid . Another efficient synthesis of Valsartan involves a Negishi reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20 H23 N5 O2 . H Cl . Further analysis such as NMR, MS spectroscopy, and structure elucidation can provide more detailed information about its molecular structure .Chemical Reactions Analysis
The key chemical reaction in the synthesis of Valsartan involves the formation of a tetrazole ring, catalyzed by a Lewis acid . In another synthesis method, a Negishi reaction is used for the formation of the aryl-aryl bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula C20 H23 N5 O2 . H Cl and molecular weight 401.89 . Detailed properties such as solubility, melting point, boiling point, etc., may require further experimental analysis.Mécanisme D'action
While specific information on the mechanism of action of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is not available, Valsartan, the parent compound, is an angiotensin-receptor blocker used to manage hypertension and heart failure . It works by selectively binding to angiotensin receptor 1 (AT1) and preventing the protein angiotensin II from binding and exerting its hypertensive effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Des(oxopentyl) Valsartan Methyl Ester Hydrochloride involves the modification of Valsartan, which is an angiotensin II receptor antagonist. The modification involves the removal of the oxopentyl group from Valsartan and the addition of a methyl ester group. The hydrochloride salt is then formed by reacting the compound with hydrochloric acid.", "Starting Materials": [ "Valsartan", "Methyl iodide", "Sodium hydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Deprotection of oxopentyl group from Valsartan using sodium hydride in methanol to obtain Des(oxopentyl) Valsartan", "Step 2: Methylation of Des(oxopentyl) Valsartan using methyl iodide in the presence of a base to obtain Des(oxopentyl) Valsartan Methyl Ester", "Step 3: Formation of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride by reacting Des(oxopentyl) Valsartan Methyl Ester with hydrochloric acid" ] } | |
Numéro CAS |
1111177-20-8 |
Formule moléculaire |
C₂₀H₂₃N₅O₂ · HCi |
Poids moléculaire |
365.433646 |
Synonymes |
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, L-Valine, Methyl Ester, Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)






